molecular formula C5H9FN2O B15380987 3-(Fluoromethyl)piperazin-2-one

3-(Fluoromethyl)piperazin-2-one

Cat. No.: B15380987
M. Wt: 132.14 g/mol
InChI Key: IVMDKZBERBNOQP-UHFFFAOYSA-N
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Description

Significance of Piperazin-2-one (B30754) Scaffolds in Modern Organic Synthesis

The piperazin-2-one moiety is a prominent heterocyclic scaffold frequently encountered in biologically active compounds and serves as a crucial building block in the synthesis of complex molecules. scilit.comresearchgate.netnih.gov Its prevalence is attributed to several factors:

Structural Rigidity and Versatility: The six-membered ring of piperazin-2-one offers a degree of conformational constraint, which can be advantageous for optimizing interactions with biological targets. The presence of two nitrogen atoms at positions 1 and 4 allows for diverse substitutions, enabling the exploration of a broad chemical space. scilit.commdpi.com

Biological Relevance: The piperazine (B1678402) nucleus is a key component in numerous marketed drugs with a wide range of therapeutic applications, including anticancer, antidepressant, and antimicrobial agents. scilit.comresearchgate.netnih.gov This established track record underscores the value of the piperazin-2-one scaffold in medicinal chemistry.

Synthetic Accessibility: A variety of synthetic methods have been developed for the preparation of piperazin-2-one derivatives, making this scaffold readily accessible for further chemical modifications. acs.orgrsc.org

The development of asymmetric catalytic methods to produce chiral piperazin-2-ones has further expanded their utility, providing access to enantiomerically pure compounds that are often required for specific biological activities. acs.orgrsc.org

Strategic Role of Fluorination in Advanced Chemical Synthesis

The introduction of fluorine into organic molecules is a widely employed strategy in medicinal chemistry and materials science to enhance a variety of properties. acs.orgnih.govtandfonline.comacs.org The unique characteristics of the fluorine atom, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, contribute to these effects:

Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making it less susceptible to metabolic cleavage. This can lead to an increased half-life of a drug molecule in the body. nih.govtandfonline.com

Binding Affinity: The electronegativity of fluorine can alter the electronic properties of a molecule, potentially leading to stronger interactions with target proteins through hydrogen bonds and dipole-dipole interactions. nih.govtandfonline.com

Modern synthetic chemistry offers a range of reagents and methods for the selective introduction of fluorine or fluorinated groups, such as the trifluoromethyl group, into organic molecules. acs.orgresearchgate.net

Specific Context and Research Landscape of 3-(Fluoromethyl)piperazin-2-one

The compound this compound represents a specific example where the strategic advantages of the piperazin-2-one scaffold and fluorination are combined. While extensive research specifically on this compound is not widely available in the public domain, its structural motifs are found in various researched compounds. For instance, the trifluoromethyl group, a common fluorinated substituent, is present in a number of biologically active piperazine derivatives. mdpi.comwikipedia.orgchemsynthesis.comthieme-connect.com

The synthesis of fluorinated piperazines and their derivatives is an active area of research. nih.govnih.gov For example, methods have been developed for the synthesis of trifluoromethylated piperazines from aziridines. thieme-connect.com The cytotoxic activity of piperazin-2-one based structures, including those with trifluoromethyl groups, has also been investigated. mdpi.comresearchgate.net

The research landscape suggests a strong interest in the synthesis and biological evaluation of fluorinated piperazine and piperazin-2-one derivatives. The specific properties of this compound would likely be investigated in the context of developing novel therapeutic agents, leveraging the combined benefits of its core structure and fluorine substitution.

Below is a table summarizing key information for related compounds, illustrating the focus of research in this area.

Compound NameCAS NumberMolecular FormulaKey Research Focus
1-(4-Fluorobenzyl)piperazin-2-one309915-37-5C11H13FN2OSynthesis and chemical properties. alfa-chemistry.com
1-(4-Fluorophenyl)piperazine2252-63-3C10H13FN2Metabolite of Niaparazine. scbt.com
1-(2,3-Dichlorophenyl)piperazine119532-26-2C10H12Cl2N2Building block for pharmaceuticals. sigmaaldrich.com
3-Trifluoromethyl-4-chlorophenylpiperazine41213-04-1C11H12ClF3N2Selective serotonin (B10506) releasing agent. wikipedia.org
1-[3-(Trifluoromethyl)phenyl]piperazine15532-75-9C11H13F3N2Synthetic intermediate. chemsynthesis.com
(Z)-2,2,2-Trifluoro-N'-(piperazin-2-ylidene)acetohydrazide849832-73-1C6H9F3N4OChemical building block. bldpharm.com
3-(Trifluoromethyl)piperazin-2-one1540402-18-3C5H7F3N2OChemical building block. bldpharm.com

Properties

Molecular Formula

C5H9FN2O

Molecular Weight

132.14 g/mol

IUPAC Name

3-(fluoromethyl)piperazin-2-one

InChI

InChI=1S/C5H9FN2O/c6-3-4-5(9)8-2-1-7-4/h4,7H,1-3H2,(H,8,9)

InChI Key

IVMDKZBERBNOQP-UHFFFAOYSA-N

Canonical SMILES

C1CNC(=O)C(N1)CF

Origin of Product

United States

Chemical Reactivity and Transformation Studies of 3 Fluoromethyl Piperazin 2 One Derivatives

Reactivity at the Piperazin-2-one (B30754) Core

The piperazin-2-one ring system, characterized by its lactam functionality and two nitrogen atoms, offers multiple sites for chemical modification.

Nucleophilic Addition Reactions

The carbonyl group within the piperazin-2-one core is susceptible to nucleophilic attack. While specific studies on 3-(fluoromethyl)piperazin-2-one are limited, related piperazinone derivatives undergo nucleophilic addition. For instance, the hydrazide of a piperazinylmethyl benzofuran (B130515) derivative readily participates in nucleophilic addition reactions with isothiocyanates and isocyanates to form thiosemicarbazides and semicarbazides, respectively. nih.gov This reactivity highlights the potential for similar transformations on the this compound scaffold to generate a diverse range of derivatives.

Condensation and Cycloaddition Reactions

Piperazin-2-ones can participate in condensation reactions. A one-pot approach involving a Knoevenagel condensation, asymmetric epoxidation, and a domino ring-opening cyclization has been developed to synthesize 3-aryl/alkyl piperazin-2-ones. acs.org This demonstrates the utility of condensation reactions in constructing the piperazin-2-one ring itself, a strategy that could potentially be adapted for the synthesis of this compound derivatives.

Furthermore, the piperazine (B1678402) ring system can be involved in cycloaddition reactions. For example, [3+2] dipolar cycloaddition reactions of pyridazinium ylides with various dipolarophiles, including those containing fluorine, lead to the formation of fused heterocyclic systems. nih.gov While not directly involving piperazin-2-one, this illustrates the potential for cycloaddition strategies in modifying related nitrogen-containing heterocycles.

Oxidation and Reduction Pathways

The piperazin-2-one ring can undergo both oxidation and reduction. The reduction of the lactam carbonyl group is a common transformation. The synthesis of piperazines often involves the reduction of the corresponding piperazin-2-ones or diketopiperazines. researchgate.net This suggests that the carbonyl group of this compound could be reduced to yield 3-(fluoromethyl)piperazine.

In the context of oxidative stress, piperazine derivatives have been studied for their antioxidant properties. nih.gov Certain 1,4-disubstituted piperazine-2,5-dione derivatives have been shown to protect cells from hydrogen peroxide-induced oxidative damage. nih.gov This indicates the involvement of the piperazine core in redox processes, although direct oxidation of the this compound ring itself is not extensively documented.

Ring-Opening and Rearrangement Processes

The piperazin-2-one ring can undergo ring-opening reactions. For instance, the reaction of 2,3-epoxypropanoates with fluorine-containing substituents with various nucleophiles proceeds via a regioselective SN2 ring-opening of the epoxide. beilstein-journals.org While this is not a direct ring-opening of the piperazinone itself, it demonstrates a common reaction type for related functional groups that could be incorporated into piperazinone derivatives. The synthesis of piperazines can also involve the ring-opening of aziridines followed by cyclization. thieme-connect.com

Rearrangement reactions are also known for piperazine derivatives. For example, a short synthesis of enantiopure trans-3-arylpiperazine-2-carboxylic acid derivatives utilizes a diaza-Cope rearrangement. researchgate.net This highlights the potential for skeletal rearrangements in the synthesis and modification of piperazinone structures.

Reactivity of the Fluoromethyl Moiety

The fluoromethyl group introduces unique reactivity to the this compound molecule.

Substitution Reactions Involving the Fluorine Atom

The fluorine atom of the fluoromethyl group can potentially be displaced through nucleophilic substitution, although this is generally a challenging transformation due to the strength of the C-F bond. However, in specific contexts, such as in the synthesis of fluorinated piperazine derivatives, substitution reactions are employed. For example, the synthesis of 1-(3-((6-fluoropyridin-3-yl)oxy)propyl)piperazines involves the substitution of a fluorine atom on a pyridine (B92270) ring. thieme-connect.com While not a direct substitution on the fluoromethyl group, it illustrates the utility of fluorine substitution in the synthesis of complex piperazine-containing molecules. The synthesis of various piperazine derivatives often involves nucleophilic substitution reactions on alkyl halides. mdpi.com

It is important to note that the reactivity of the fluorine atom in a fluoromethyl group is significantly different from that in an aryl fluoride. Direct nucleophilic substitution of the fluorine in an aliphatic fluoromethyl group is generally not a favored reaction pathway under standard conditions.

Influence of Fluorine on Neighboring Functional Group Reactivity

The strong electron-withdrawing nature of the fluorine atom in the this compound structure is a primary determinant of its chemical reactivity. This influence is particularly pronounced on the adjacent functional groups within the piperazin-2-one ring, namely the lactam carbonyl and the amine functionalities.

The presence of a fluoromethyl group at the C3 position is expected to increase the electrophilicity of the adjacent carbonyl carbon of the lactam. This heightened electrophilicity renders the carbonyl group more susceptible to nucleophilic attack. For instance, in a related compound, 3-hydroxy-3-(trifluoromethyl)piperazin-2-one, the highly electrophilic trifluoromethyl group leads to the quantitative formation of a stable hydrate (B1144303) of the imine intermediate during its synthesis. mdpi.com This observation underscores the potent influence of the fluoroalkyl group on the reactivity of the neighboring C=N bond precursor to the piperazin-2-one ring.

Furthermore, the electron-withdrawing effect of the fluoromethyl group can modulate the acidity of the N-H protons in the piperazine ring. This can impact the conditions required for N-acylation, N-alkylation, or other substitution reactions at the nitrogen atoms. Studies on arylpiperazines have shown that electron-withdrawing substituents on the phenyl ring can significantly reduce the binding affinity to certain receptors, which can be correlated with changes in the electronic environment of the piperazine nitrogens. nih.gov

The table below summarizes the expected influence of the 3-fluoromethyl group on the reactivity of functional groups in the piperazin-2-one ring compared to a non-fluorinated analogue like 3-methylpiperazin-2-one.

Functional GroupExpected Influence of 3-Fluoromethyl GroupComparison with 3-Methylpiperazin-2-one
Lactam Carbonyl (C=O)Increased electrophilicity, more susceptible to nucleophilic attack.The 3-methyl group has a weaker inductive effect, resulting in a less electrophilic carbonyl.
Ring Nitrogens (N-H)Increased acidity of N-H protons, potentially affecting pKa and nucleophilicity.The 3-methyl group has a less pronounced effect on the acidity of the N-H protons.
Alpha-Carbon (C3)Activation towards certain reactions due to the inductive effect of the fluoromethyl group.The methyl group provides less activation compared to the fluoromethyl group.

Mechanistic Elucidation of Key Chemical Transformations

While specific mechanistic studies on this compound are not extensively documented in the available literature, insights can be drawn from related systems. The transformations of piperazin-2-ones are influenced by substituents on the ring, and the presence of a fluoromethyl group is expected to dictate the reaction pathways.

One key transformation of piperazin-2-one derivatives involves their reaction with phosphorus reagents. For instance, the reaction of unsubstituted piperazin-2-one with triethyl phosphite (B83602) prompted by phosphoryl chloride yields a mixture of cis- and trans-piperazine-2,3-diyl-bisphosphonates. nih.gov However, when a methyl group is introduced at the 3-position, as in 3-methyl-piperazin-3-one, the reaction proceeds differently, yielding a monophosphonylation product, which suggests a potential radical mechanism. nih.gov

For this compound, the strong inductive effect of the fluoromethyl group would likely favor pathways that accommodate this electronic demand. For example, in reactions involving nucleophilic addition to the carbonyl group, the enhanced electrophilicity would facilitate the initial attack. Subsequent steps would be influenced by the stability of any intermediates formed.

Proposed Mechanistic Steps for Nucleophilic Addition to 3-Substituted Piperazin-2-one:

Nucleophilic Attack: A nucleophile (Nu⁻) attacks the electrophilic carbonyl carbon (C2) of the piperazin-2-one ring. The electron-withdrawing nature of the 3-fluoromethyl group enhances the electrophilicity of C2, facilitating this step.

Formation of Tetrahedral Intermediate: A tetrahedral intermediate is formed. The stability of this intermediate is influenced by the substituent at C3.

Protonation/Rearrangement: The intermediate can then be protonated or undergo further rearrangement depending on the reaction conditions and the nature of the nucleophile. In the case of the reaction of 3-methyl-piperazin-3-one with triethyl phosphite, the isolation of a monophosphonylation product suggests a different pathway, possibly involving a radical intermediate. nih.gov

The table below outlines a hypothetical reaction and the potential influence of the 3-fluoromethyl substituent on the reaction mechanism compared to a methyl substituent.

Reaction StepInfluence of 3-Fluoromethyl GroupInfluence of 3-Methyl GroupSupporting Evidence/Analogy
Nucleophilic attack at C2Rate is likely enhanced due to increased electrophilicity of the carbonyl carbon.Rate is slower compared to the fluoromethyl derivative.General principles of electronic effects on carbonyl reactivity.
Stability of IntermediateThe electron-withdrawing nature of the fluoromethyl group may destabilize a negatively charged intermediate.The electron-donating nature of the methyl group may stabilize a positively charged intermediate or have a smaller destabilizing effect on a negative charge.Inductive effects of alkyl and fluoroalkyl groups.
Reaction PathwayMay favor pathways that avoid the buildup of negative charge near the fluoromethyl group or proceed through alternative mechanisms.May proceed through a more classical nucleophilic addition-elimination pathway or, as observed, a radical pathway. nih.govObserved reactivity of 3-methyl-piperazin-3-one. nih.gov

Application As a Strategic Synthetic Intermediate and Building Block

Construction of Complex N-Heterocyclic Architectures

The piperazin-2-one (B30754) moiety serves as an excellent foundation for constructing more complex, fused N-heterocyclic systems. The inherent reactivity of its nitrogen atoms allows for participation in cyclization and cascade reactions to yield polycyclic structures of significant interest in drug discovery.

A prime example of this utility is in the construction of triazole-fused piperazin-2-ones. Researchers have developed transition-metal-free cascade reactions involving an azide-alkyne cycloaddition followed by a hydroamination step. rsc.org This methodology facilitates a divergent synthesis, yielding highly functionalized aksci.comthieme.demdpi.comtriazolo[1,5-a]pyrazin-4(5H)-one scaffolds. rsc.org A building block like 3-(fluoromethyl)piperazin-2-one is well-suited for such transformations, where the piperazin-2-one core is annulated with a triazole ring, creating a rigid and structurally complex heterocyclic system.

Furthermore, piperazin-2-one derivatives are crucial intermediates in the synthesis of other fused systems, such as 7,8-dihydro-5H-pteridin-6-one derivatives. google.com These compounds are important for developing agents with antiproliferative activity. google.com The synthesis involves the hydrogenation of a pyrazine (B50134) precursor to form the piperazin-2-one ring, which is an integral part of the final pteridinone structure. google.com The presence of a fluoromethyl group at the 3-position would introduce a key fluorinated element into the final complex architecture.

The ability to use the this compound scaffold to build these fused systems highlights its role as a strategic building block for accessing novel chemical space.

Role in Multi-Step Organic Synthesis Schemes

In multi-step synthesis, this compound functions as a pivotal intermediate, carrying the essential fluorinated piperazinone core through a sequence of reactions. Its value lies in the differential reactivity of its two nitrogen atoms, which can be addressed sequentially to build larger molecules. This step-by-step approach is fundamental in constructing targeted therapeutic agents. youtube.com

The piperazine (B1678402) scaffold is a "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs. organic-chemistry.orgmdpi.com Synthetic routes to these complex molecules often rely on the use of pre-functionalized piperazine or piperazinone intermediates. For instance, the synthesis of the antiemetic drug Aprepitant involves a key enantioenriched morpholin-2-one (B1368128) intermediate, a close structural relative of piperazin-2-one. acs.org A similar strategy employing this compound would involve its incorporation early in a synthetic sequence to produce a fluorinated analog of a target drug.

A representative synthetic sequence illustrating the role of such a building block can be modeled on the synthesis of novel fluorinated ligands. Such a multi-step process often includes:

Protection: The more reactive secondary amine (N4) is often protected, for example, with a Boc group, to allow for selective functionalization at the other nitrogen. nih.gov

Coupling: The less reactive amide nitrogen (N1) or, after deprotection, the N4 nitrogen can undergo coupling reactions (e.g., Buchwald-Hartwig, N-alkylation) to attach aryl or alkyl substituents. nih.govnih.gov

Deprotection and further derivatization: Removal of the protecting group reveals the secondary amine for a final functionalization step, such as reductive amination or acylation, to complete the synthesis of the target molecule. nih.gov

This modular, multi-step approach allows chemists to systematically build molecular complexity around the this compound core, making it an indispensable tool in discovery chemistry. youtube.com

Precursor Utility in Derivatization and Functionalization Studies

The this compound molecule is an ideal precursor for creating libraries of compounds through derivatization and functionalization. The two distinct nitrogen atoms—the N1-amide and the N4-amine—serve as synthetic handles for introducing a wide range of chemical moieties, enabling the exploration of structure-activity relationships. nih.govnih.gov

Recent advances have focused on the C–H functionalization of the piperazine ring, but derivatization at the nitrogen positions remains the most common and accessible strategy. mdpi.com The N4-amine is typically more nucleophilic than the N1-amide and can be selectively targeted in reactions such as N-alkylation, N-arylation, and acylation. mdpi.com

Below is a table summarizing common derivatization reactions applicable to the this compound scaffold.

Reaction TypeReagent/Catalyst ExamplePositionDescription
N-Alkylation Alkyl halide (e.g., R-Br, R-Cl)N4Forms a new C-N bond, introducing an alkyl group. nih.gov
Reductive Amination Aldehyde/Ketone, Reducing Agent (e.g., NaBH(OAc)₃)N4A two-step, one-pot reaction to introduce substituted alkyl groups.
N-Arylation Aryl halide, Pd or Cu catalyst (e.g., Buchwald-Hartwig)N4Attaches an aryl or heteroaryl ring system. nih.gov
Acylation Acyl chloride or anhydride (B1165640)N4Forms an amide linkage, introducing a carbonyl-containing group. nih.gov
Michael Addition α,β-Unsaturated carbonyl compoundN4Adds the piperazinone to an activated alkene.

These derivatization strategies allow for the rapid synthesis of novel analogs, where the fluoromethylpiperazinone core provides a consistent structural anchor while the substituents are varied to optimize biological activity or other properties. nih.govnih.gov

Contributions to the Synthesis of Fluorinated Chemical Agents

The introduction of fluorine into drug candidates is a widely used strategy to enhance metabolic stability, modulate basicity (pKa), and improve membrane permeability. acs.orgnih.gov Using this compound as a building block provides a direct and efficient route to incorporate a monofluoroalkyl group, a motif known to confer unique biological properties.

Research on related fluorinated piperazine and piperidine (B6355638) ligands has demonstrated the profound impact of fluorination. For example, in a series of 5-HT1D receptor ligands, the incorporation of fluorine was shown to significantly reduce the pKa of the basic nitrogen. acs.orgnih.gov This reduction in basicity was linked to a dramatic improvement in oral absorption, a critical pharmacokinetic parameter. nih.gov

The synthesis of novel fluorinated cinnamylpiperazines as potential monoamine oxidase B (MAO-B) ligands further illustrates this principle. nih.gov In this work, fluorinated piperazine precursors were used to synthesize a series of final compounds whose biological activity was then evaluated. nih.gov The use of a building block like this compound similarly ensures that the fluorine atom is retained in the final chemical agent, directly contributing to its modified physicochemical profile.

The strategic advantages of using a fluorinated building block are summarized in the table below.

PropertyEffect of FluorinationRationale
Basicity (pKa) ReductionThe electron-withdrawing nature of fluorine lowers the electron density on the nitrogen atom, making it less basic. nih.gov
Metabolic Stability IncreaseFluorine can block sites of oxidative metabolism (e.g., by cytochrome P450 enzymes).
Lipophilicity IncreaseThe fluoromethyl group can increase the molecule's affinity for lipid environments, potentially improving membrane permeability.
Binding Interactions AlterationFluorine can participate in favorable non-covalent interactions (e.g., hydrogen bonds, dipole-dipole) with biological targets.

By providing the fluoromethyl group from the outset, this compound streamlines the synthesis of advanced, fluorinated molecules for pharmaceutical and agrochemical research.

Advanced Structural and Conformational Analysis

Conformational Dynamics of the Piperazin-2-one (B30754) Ring System

The piperazin-2-one scaffold, a six-membered heterocycle containing two nitrogen atoms and a carbonyl group, exhibits distinct conformational behavior. Like the related piperazine (B1678402) ring, it is not planar and primarily adopts a thermodynamically favored chair conformation to minimize torsional and steric strain. nih.gov However, the presence of the sp2-hybridized carbonyl carbon and the adjacent nitrogen atom introduces some flattening, resulting in a "pseudo-chair" or distorted chair conformation.

The conformational dynamics of the piperazin-2-one ring involve an equilibrium between different conformers, including the pseudo-chair, boat, and various twist-boat forms. Infrared spectral measurements on analogous piperazine rings indicate a preference for the equatorial position for substituents on the N-H group. rsc.org For substituents on the carbon atoms of the ring, the conformational preference is a balance between steric and electronic factors. Studies on 2-substituted piperazines have shown a general preference for the substituent to be in the axial position, which can be stabilized by factors like intramolecular hydrogen bonding in certain derivatives. nih.gov The ring can undergo inversion, converting between two chair conformers, with the energy barrier for this process being influenced by the nature and position of substituents. Computational studies on piperazine analogues have been employed to explore the potential energy surface and identify stable conformers, though results can be sensitive to the force field and solvation models used. njit.edu

Stereochemical Features and Chiral Properties of 3-(Fluoromethyl)piperazin-2-one

The introduction of a fluoromethyl group at the C3 position of the piperazin-2-one ring renders the molecule chiral. The C3 carbon becomes a stereocenter because it is bonded to four different groups: a hydrogen atom, the fluoromethyl group (-CH₂F), the C2 carbonyl carbon, and the N4 nitrogen atom of the ring. This chirality gives rise to two non-superimposable mirror images, the (R) and (S) enantiomers.

The specific three-dimensional arrangement, or absolute configuration, is a critical feature of this compound. As with its close analog, (R)-3-methylpiperazin-2-one, the stereochemical integrity of this chiral center is paramount in contexts like pharmaceutical development, where enantiomers often exhibit significantly different biological activities. The precise spatial orientation of the fluoromethyl group in either the (R) or (S) configuration dictates how the molecule interacts with other chiral entities, such as biological receptors or enzymes.

The synthesis of enantiomerically pure forms of this compound requires stereoselective methods. Techniques such as asymmetric hydrogenation of pyrazin-2-ol precursors or the use of chiral auxiliaries are established strategies to produce chiral piperazin-2-ones with high enantiomeric excess. rsc.orgrsc.org The development of such synthetic routes is crucial for accessing specific stereoisomers for further study and application. mdpi.comnih.gov

Influence of Fluoromethyl Substitution on Molecular Geometry and Electronic Distribution

The substitution of a fluoromethyl group at the C3 position significantly impacts the molecular geometry and electronic properties of the piperazin-2-one ring. Fluorine is the most electronegative element, and its presence imparts a strong inductive electron-withdrawing effect on the methyl group, which in turn influences the entire molecule.

Electronic Effects: The potent electron-withdrawing nature of the fluoromethyl group alters the electron density distribution across the heterocyclic ring. nih.gov This effect can be observed in several ways:

Bond Polarity: The C-F bond is highly polarized, creating a local dipole moment. This influences the acidity of the adjacent C-H protons and the basicity of the nearby nitrogen atoms.

Electrostatic Potential: The fluoromethyl group acts as a strong hydrogen bond acceptor and can engage in electrostatic interactions that influence molecular conformation and intermolecular binding. nih.gov Compared to a non-fluorinated methyl group, the -CH₂F substituent modifies the molecule's electrostatic potential surface, a key determinant in molecular recognition. nih.gov

Metabolic Stability: The carbon-fluorine bond is exceptionally strong (bond dissociation energy of ~485 kJ/mol), which can enhance the metabolic stability of the molecule by making the substituent less susceptible to enzymatic oxidation. nih.gov

Geometric and Conformational Influence: The fluoromethyl group also affects the molecule's geometry through steric and hyperconjugative effects. Computational and experimental studies on analogous fluorinated piperidines show that the conformational preference (axial vs. equatorial) of a fluorine substituent is governed by a complex interplay of forces. d-nb.info These include:

Steric Repulsion: The fluoromethyl group is sterically larger than a hydrogen atom, which would typically favor an equatorial position to minimize 1,3-diaxial interactions.

Hyperconjugation: Anomeric effects involving the lone pair of electrons on the nitrogen atoms and the antibonding orbital of the C-F bond (σ*C-F) can stabilize an axial conformation.

Electrostatic Interactions: Attractive or repulsive gauche interactions between the C-F bond dipole and other polar bonds in the ring can influence the conformational equilibrium. In protonated piperidinium (B107235) salts, polar substituents like fluorine have been shown to stabilize the axial conformer. nih.gov

The final conformational preference of the fluoromethyl group in this compound is a delicate balance of these competing electronic and steric influences.

X-ray Crystallographic Studies for Absolute and Relative Stereochemistry

X-ray crystallography is the definitive analytical method for unambiguously determining the three-dimensional structure of a crystalline solid, including its absolute and relative stereochemistry. While a specific crystal structure for this compound is not publicly documented, the analysis of derivatives and related piperazine compounds provides a clear framework for what such a study would reveal. nih.govresearchgate.net

A single-crystal X-ray diffraction analysis would provide precise data on bond lengths, bond angles, and torsion angles, confirming the exact conformation of the piperazin-2-one ring in the solid state—for instance, whether it adopts a chair, boat, or twist conformation. nih.govmdpi.com For a chiral sample, crystallographic analysis using anomalous dispersion can determine the absolute configuration, definitively assigning the (R) or (S) label to the stereocenter at C3.

For example, a crystallographic study of a related compound, (R)-4-(2,4-dimethoxybenzyl)-3-methylpiperazin-2-one, was used to unequivocally establish the (R)-configuration at the chiral center. mdpi.com Similarly, the crystal structure of another piperazine derivative was solved in the monoclinic space group P21/c, revealing a chair conformation for the ring. researchgate.netbas.bg This type of analysis provides incontrovertible proof of the molecular structure and offers insights into intermolecular interactions like hydrogen bonding and crystal packing.

The table below illustrates the type of crystallographic data that would be obtained from such a study, based on typical values for related heterocyclic compounds.

Crystallographic ParameterHypothetical Value / Information Provided
Chemical FormulaC₅H₉FN₂O
Formula Weight132.14 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
Unit Cell Dimensionsa = 8.5 Å, b = 10.2 Å, c = 7.8 Å, β = 95°
Volume673 ų
Z (Molecules per unit cell)4
Key Structural Information- Absolute configuration at C3 (R or S)
  • Confirmation of pseudo-chair ring conformation
  • Details of intermolecular hydrogen bonding network
  • Computational Chemistry and Theoretical Investigations

    Molecular Modeling for Reaction Pathway Prediction and Optimization

    Molecular modeling, particularly through quantum chemical calculations, is instrumental in predicting and optimizing synthetic routes to complex molecules like 3-(Fluoromethyl)piperazin-2-one. Density Functional Theory (DFT) is a commonly employed method to explore potential reaction pathways, identify transition states, and calculate activation energies. This information allows chemists to select the most efficient and selective synthetic strategies.

    For the synthesis of substituted piperazinones, computational studies can help in understanding the intricacies of key reaction steps. For instance, in reactions involving the formation of the piperazinone ring, modeling can predict the feasibility of different cyclization strategies. In the context of introducing the fluoromethyl group, computational analysis can be used to compare different fluorination approaches, assessing their thermodynamic and kinetic profiles.

    A general method for the asymmetric transfer hydrogenation of heteroatom-containing imines has been developed using a chiral manganese(I) complex, which could be a potential route for the synthesis of chiral piperazinones. acs.org DFT calculations in such systems can help elucidate the mechanism and the origin of enantioselectivity by analyzing the transition states of the hydride delivery. acs.org

    Furthermore, computational studies can aid in optimizing reaction conditions. By modeling the reaction under different solvents, temperatures, and with various catalysts, it is possible to predict the conditions that will lead to the highest yield and purity of the desired product. For example, in the synthesis of substituted piperazine-2,5-diones, computational analysis can complement experimental findings to understand the formation of different isomers. chemrxiv.org

    Theoretical Analysis of Conformational Preferences and Stereoselectivity

    The three-dimensional structure of this compound is crucial for its chemical and biological properties. Theoretical analysis provides a deep understanding of its conformational preferences and the factors governing stereoselectivity in its synthesis. The piperazin-2-one (B30754) ring can adopt different conformations, such as chair, boat, and twist-boat, with the chair conformation generally being the most stable.

    The presence of a fluoromethyl substituent at the C3 position significantly influences the conformational equilibrium. The fluorine atom's high electronegativity and small size introduce unique stereoelectronic effects. Computational studies on analogous fluorinated piperidines have shown that the preference for the axial or equatorial orientation of the fluorine-containing substituent is a result of a delicate balance between several factors, including electrostatic interactions, hyperconjugation, and steric hindrance.

    In the case of this compound, the anomeric effect, a type of stereoelectronic interaction, may play a role in stabilizing a conformation where the fluoromethyl group is axial. This is due to the favorable overlap between the lone pair of the nitrogen atom and the antibonding orbital of the C-F bond. DFT calculations are a powerful tool to quantify the energetic differences between the various possible conformers.

    The table below, derived from studies on related fluorinated piperidines, illustrates the kind of data that can be obtained through computational analysis to predict conformational preferences.

    Compound AnalogueConformationCalculated ΔG (kcal/mol)
    3-FluoropiperidineAxialFavored
    3-FluoropiperidineEquatorialDisfavored

    This table is illustrative and based on findings for analogous compounds. Specific values for this compound would require dedicated computational studies.

    Moreover, theoretical calculations are invaluable for predicting the stereochemical outcome of reactions. For instance, in a hydrogenation reaction to produce this compound from a precursor, computational modeling can predict which diastereomer will be preferentially formed by calculating the energies of the different transition states leading to each isomer. chemrxiv.org

    Computational Predictions of Chemical Reactivity and Stability

    Computational methods can predict the chemical reactivity and stability of this compound by analyzing its electronic structure. The introduction of a fluoromethyl group is known to alter the physicochemical properties of a molecule. mdpi.com Fluorination can enhance metabolic stability and modulate the pKa of nearby functional groups. mdpi.com

    Quantum chemical calculations, such as those using Hartree-Fock theory or DFT, can be used to determine a variety of molecular properties. emerginginvestigators.org These calculations can provide insights into the molecule's frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals are key indicators of a molecule's reactivity. For instance, a lower LUMO energy would suggest a higher susceptibility to nucleophilic attack.

    The electron-withdrawing nature of the fluoromethyl group is expected to influence the charge distribution within the this compound molecule. This can be visualized through calculated electrostatic potential maps, which highlight electron-rich and electron-poor regions. Such maps can predict sites of electrophilic and nucleophilic attack. The addition of a fluorine atom beta to an amine has been computationally shown to decrease the pKa of the amine through inductive effects. chapman.edu

    Furthermore, computational studies can assess the thermodynamic stability of the molecule. By calculating the heat of formation and bond dissociation energies, it is possible to predict the molecule's stability under different conditions. The strong carbon-fluorine bond generally imparts increased thermal and metabolic stability to fluorinated compounds. mdpi.com Computational studies on fluorinated heterocyclic compounds have indicated that fluorination can lead to higher chemical stability. emerginginvestigators.org

    Analytical Methodologies for Chemical Characterization and Process Monitoring

    Chiral Separation Techniques for Enantiomeric Excess Determination

    The determination of enantiomeric excess (ee) is paramount for chiral compounds in the pharmaceutical industry, as different enantiomers can exhibit distinct pharmacological and toxicological profiles. rsc.org For 3-(Fluoromethyl)piperazin-2-one, a secondary cyclic amine, several chiral separation strategies can be employed.

    High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs) is a primary and widely adopted method for resolving enantiomers. nih.govcsfarmacie.cz The direct approach involves screening a variety of CSPs to find one that provides adequate separation. chromatographyonline.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often the first choice for screening due to their broad applicability. csfarmacie.czchromatographyonline.com For piperazine-like structures, specific columns like Chiralpak® IC have demonstrated success in achieving baseline separation. jocpr.com The mobile phase composition, typically a mixture of a nonpolar solvent like hexane (B92381) and an alcohol modifier (e.g., ethanol (B145695) or isopropanol), is optimized to achieve the best resolution. chromatographyonline.com For basic compounds like piperazinones, the addition of a small amount of an amine modifier, such as diethylamine (B46881) (DEA), to the mobile phase can significantly improve peak shape and chromatographic efficiency. chromatographyonline.comjocpr.com

    An alternative to direct chiral HPLC is the indirect method, which involves pre-column derivatization with a chiral derivatizing agent (CDA). researchgate.netchiralpedia.com This reaction converts the enantiomers into a pair of diastereomers, which can then be separated on a standard, achiral reversed-phase column. nih.govresearchgate.net This approach is useful when direct separation on a CSP is challenging.

    Nuclear Magnetic Resonance (NMR) spectroscopy offers another powerful technique for determining enantiomeric excess. rsc.org This method uses chiral solvating agents (CSAs) or chiral derivatizing agents to induce a chemical shift difference between the signals of the two enantiomers. rsc.orgacs.orgnih.gov For a fluorinated compound like this compound, ¹⁹F NMR is particularly advantageous. acs.orgacs.orgkaist.ac.kr The fluorine atom provides a sensitive and specific probe. By adding a chiral agent, such as a chiral cobalt(III) complex, the fluorine signals for the (R)- and (S)-enantiomers can be resolved into distinct peaks in the ¹⁹F NMR spectrum. acs.orgacs.orgkaist.ac.kr The enantiomeric excess can then be calculated directly by integrating the areas of these separated peaks. nih.gov

    Table 1: Comparison of Chiral Separation Techniques

    Technique Principle Advantages Considerations
    Chiral HPLC (Direct) Differential interaction of enantiomers with a Chiral Stationary Phase (CSP). csfarmacie.cz Direct analysis, widely applicable, suitable for preparative scale. chromatographyonline.com Requires screening of multiple expensive CSPs, method development can be time-consuming. chromatographyonline.com
    Chiral HPLC (Indirect) Derivatization with a Chiral Derivatizing Agent (CDA) to form diastereomers, separated on an achiral column. researchgate.net Uses standard, less expensive columns. Requires a suitable reactive group on the analyte, potential for kinetic resolution errors, derivatization must be complete. chiralpedia.com

    | ¹⁹F NMR Spectroscopy | Use of Chiral Solvating/Derivatizing Agents to induce different chemical shifts for each enantiomer's fluorine signal. acs.org | Rapid analysis, provides structural information, highly specific for fluorinated compounds. rsc.orgacs.org | Lower sensitivity than HPLC, requires specialized reagents, potential for signal overlap. |

    Advanced Chromatographic Method Development

    The development of robust chromatographic methods is essential for purity testing, impurity profiling, and quantification of this compound. Modern techniques like Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with mass spectrometry (MS) offer significant advantages in terms of speed, resolution, and sensitivity.

    For a fluorinated pharmaceutical, stationary phase selection is a critical parameter. While standard C8 and C18 columns are workhorses in reversed-phase HPLC, fluorinated stationary phases, such as those with perfluoroaryl or perfluoroalkyl ligands, can offer unique selectivity for halogenated compounds. researchgate.netchromatographyonline.com These "fluorous" phases can provide enhanced retention and separation of fluorinated analytes from their non-fluorinated analogues or impurities, operating through a mechanism known as "fluorophilic retention". researchgate.net

    UHPLC systems, which use columns packed with sub-2 µm particles, allow for much faster analyses and greater separation efficiency compared to traditional HPLC. researchgate.net When coupled with a mass spectrometer (UPLC-MS/MS), this becomes a powerful tool for trace-level quantification and structural confirmation. researchgate.net For piperazine (B1678402), which lacks a strong chromophore for UV detection, MS provides the necessary sensitivity and selectivity. researchgate.net Methods using a triple-quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode have been successfully developed for quantifying piperazine residues in various matrices. researchgate.net

    Method development would involve optimizing several key parameters:

    Mobile Phase: A typical reversed-phase mobile phase consists of an aqueous component (water with a buffer like ammonium (B1175870) formate (B1220265) or formic acid) and an organic modifier (acetonitrile or methanol). researchgate.netacs.org The choice of modifier and gradient profile is optimized to achieve the best separation of the main peak from any process-related impurities.

    Stationary Phase: Screening different column chemistries, including C18, Phenyl-Hexyl, and Perfluorophenyl (PFP) phases, is crucial to find the optimal selectivity. researchgate.net

    MS Detection: Parameters such as precursor and product ion selection (for MS/MS), collision energy, and source conditions are optimized to maximize the signal intensity for this compound.

    Table 2: Key Parameters in Chromatographic Method Development

    Parameter Objective Typical Options/Settings Rationale
    Technique High resolution, speed, sensitivity UHPLC-MS/MS Allows for rapid separation with high efficiency and selective, sensitive detection of the analyte. researchgate.netresearchgate.net
    Stationary Phase Achieve unique selectivity C18, Phenyl, Perfluorophenyl (PFP) PFP phases can offer enhanced retention and selectivity for fluorinated compounds like this compound. researchgate.netchromatographyonline.com
    Mobile Phase Organic Modifier Elution strength, selectivity Acetonitrile, Methanol (B129727) Acetonitrile often provides better peak shapes and lower viscosity; methanol can offer different selectivity. researchgate.net
    Mobile Phase Additive Control pH, improve peak shape Formic acid, Ammonium formate Ensures consistent ionization for MS detection and improves chromatography of basic analytes. researchgate.net

    | Ionization Mode | Maximize signal intensity | Positive Electrospray Ionization (ESI+) | The two nitrogen atoms in the piperazinone ring are readily protonated, making ESI+ the preferred mode. |

    Derivatization Strategies for Enhanced Analytical Resolution and Selectivity

    Derivatization is a chemical modification of an analyte to alter its physicochemical properties, thereby improving its suitability for a given analytical technique. researchgate.netyoutube.com This can enhance volatility for gas chromatography (GC), improve chromatographic behavior, or increase detector response. researchgate.netvt.edu

    For analysis by Gas Chromatography (GC), the polarity and low volatility of this compound, due to the presence of the secondary amine and amide functional groups, necessitate derivatization. researchgate.netvt.edu Common strategies for amines include:

    Silylation: Reacting the active hydrogen on the amine with a silylating reagent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), replaces the polar N-H with a nonpolar silyl (B83357) group. youtube.comsigmaaldrich.com This increases volatility and thermal stability, making the compound amenable to GC analysis. youtube.com

    Acylation: Reaction with an acylating agent, like trifluoroacetic anhydride (B1165640) (TFAA), introduces an acyl group, which also reduces polarity and improves chromatographic peak shape. researchgate.net

    For HPLC analysis, especially with UV detection, derivatization can be employed to introduce a strong chromophore if the analyte has poor UV absorbance. jocpr.com A reagent like 4-chloro-7-nitrobenzofuran (B1219042) (NBD-Cl) reacts with the secondary amine of the piperazinone ring to form a stable, highly UV-active derivative, enabling sensitive detection at low concentrations. jocpr.com

    Derivatization is also a cornerstone of the indirect chiral separation strategy mentioned previously. nih.govresearchgate.net Reagents such as 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC) react with the amine to form diastereomeric thioureas, which can be readily separated on a standard reversed-phase HPLC column. researchgate.net

    Table 3: Derivatization Strategies for this compound

    Analytical Technique Derivatization Goal Reagent Example Resulting Derivative
    Gas Chromatography (GC-MS) Increase volatility and thermal stability. researchgate.netsigmaaldrich.com MTBSTFA TBDMS-derivative
    HPLC-UV Introduce a UV-active chromophore. jocpr.com 4-chloro-7-nitrobenzofuran (NBD-Cl) NBD-derivative

    | Chiral HPLC (Indirect) | Form separable diastereomers. researchgate.net | GITC | Diastereomeric thioureas |

    Q & A

    Q. Table 1: Synthetic Route Comparison

    MethodYield (%)Purity (%)Key Challenges
    Ring-Closing60–75≥95Byproduct formation
    Fluoromethylation45–6590–95Competing elimination reactions
    Halogen Exchange70–85≥97Catalyst cost and recovery

    Advanced: How can researchers address contradictions in reported bioactivity data for this compound derivatives?

    Methodological Answer:

    • Assay Standardization : Use orthogonal assays (e.g., SPR for binding affinity vs. cell-based viability assays) to validate target interactions. Control for batch-to-batch compound variability .
    • Structural Elucidation : Employ X-ray crystallography or NMR to confirm stereochemistry, as fluoromethyl group orientation impacts receptor binding .
    • Meta-Analysis : Compare datasets across studies with standardized metrics (e.g., IC50, Ki) and adjust for experimental variables (pH, solvent) .

    Advanced: What computational approaches predict the reactivity of this compound in novel reactions?

    Methodological Answer:

    • DFT Calculations : Model transition states for fluoromethyl group participation in SN2 or radical reactions. Basis sets like 6-31G* are suitable for predicting regioselectivity .
    • MD Simulations : Study solvation effects in polar aprotic solvents (e.g., DMSO) to optimize reaction conditions. Analyze free energy profiles for intermediates .
    • QSAR Modeling : Correlate electronic parameters (Hammett σ) of substituents with reaction outcomes to design derivatives with enhanced stability .

    Advanced: How can the metabolic stability of this compound be evaluated for pharmacological applications?

    Methodological Answer:

    • In Vitro Assays :
      • Microsomal Stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS. Fluorine’s electronegativity may reduce CYP450-mediated oxidation .
      • Plasma Stability : Monitor degradation in plasma at 37°C over 24h. Piperazin-2-one rings are prone to hydrolysis in acidic conditions .
    • Isotope Labeling : Use ¹⁸O or ²H to trace metabolic pathways and identify major metabolites .

    Basic: What analytical techniques are optimal for characterizing this compound purity and structure?

    Methodological Answer:

    • NMR Spectroscopy : ¹⁹F NMR (470 MHz) resolves fluoromethyl signals (δ −120 to −150 ppm). ¹H/¹³C NMR confirms ring proton environments .
    • HPLC-MS : Use C18 columns (ACN/H2O + 0.1% TFA) with ESI+ detection. Monitor for impurities like de-fluorinated byproducts .
    • Elemental Analysis : Validate C, H, N, F content (±0.3% deviation) to confirm stoichiometry .

    Advanced: What strategies mitigate toxicity risks during in vivo studies of this compound derivatives?

    Methodological Answer:

    • Acute Toxicity Screening : Conduct OECD 423 tests (fixed-dose procedure) in rodents. Fluorinated compounds may exhibit neurotoxicity at ≥100 mg/kg .
    • Metabolite Profiling : Identify toxic metabolites (e.g., fluorocitrate analogs) via high-resolution mass spectrometry. Structural analogs with trifluoromethyl groups show higher bioaccumulation risks .
    • Chelation Therapy : Pre-treat with calcium gluconate if fluorine-mediated enzyme inhibition is observed .

    Advanced: How does the fluoromethyl group influence the pharmacokinetics of piperazin-2-one derivatives?

    Methodological Answer:

    • Lipophilicity : Fluoromethyl increases logP by ~0.5 compared to methyl, enhancing blood-brain barrier penetration (measured via PAMPA assays) .
    • Protein Binding : SPR analysis shows 10–15% higher albumin binding for fluoromethyl vs. hydrogen analogs, reducing free plasma concentration .
    • Half-Life : In rat models, t½ increases from 2.1h (methyl) to 3.8h (fluoromethyl) due to slower hepatic clearance .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.